2-(benzylamino)-N-(4-butylphenyl)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide
Description
This compound features a cyclohexenone core substituted with a benzylamino group at position 2, a 4-butylphenyl carbothioamide moiety at position 1, and two methyl groups at position 2. Crystallographic studies of such molecules often employ software like SHELX for structure refinement and ORTEP-3 for visualization.
Properties
Molecular Formula |
C26H32N2OS |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-(benzylamino)-N-(4-butylphenyl)-4,4-dimethyl-6-oxocyclohexene-1-carbothioamide |
InChI |
InChI=1S/C26H32N2OS/c1-4-5-9-19-12-14-21(15-13-19)28-25(30)24-22(16-26(2,3)17-23(24)29)27-18-20-10-7-6-8-11-20/h6-8,10-15,27H,4-5,9,16-18H2,1-3H3,(H,28,30) |
InChI Key |
LEKWNWOPBGHHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)C2=C(CC(CC2=O)(C)C)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5,5-Dimethylcyclohexane-1,3-dione
The 4,4-dimethylcyclohex-1-ene-6-one scaffold is synthesized from 5,5-dimethylcyclohexane-1,3-dione (1) through a chlorination-elimination sequence:
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIEA) in dichloromethane (DCM) yields 4-chloro-6,6-dimethyl-2-oxocyclohex-1-ene-1-carboxamide (2).
-
Benzylamine Coupling : Reaction of 2 with benzylamine in DCM/triethylamine (TEA) introduces the benzylamino group, forming 4-(benzylamino)-6,6-dimethyl-2-oxocyclohex-1-ene-1-carboxamide (3).
Optimization Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | POCl₃, DIEA | RT, 18 h | 56% |
| Benzylamine coupling | Benzylamine, TEA | RT, 3 h | 52% |
Installation of the 4-Butylphenylcarbothioamide Moiety
Amidation with 4-Butylphenylamine
The carboxamide intermediate 3 is reacted with 4-butylphenylamine under coupling conditions:
-
Activation : Carboxylic acid activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
-
Coupling : Addition of 4-butylphenylamine and triethylamine (TEA) yields 2-(benzylamino)-N-(4-butylphenyl)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carboxamide (4).
Reaction Conditions :
Thionation Using Lawesson’s Reagent
The carboxamide 4 is converted to the target carbothioamide using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide):
-
Thionation : Refluxing 4 with Lawesson’s reagent (2 equiv) in toluene for 12–24 h.
-
Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the product.
Optimization Insights :
-
Excess Lawesson’s reagent (3 equiv) improves conversion but increases byproducts.
-
Microwave-assisted thionation (120°C, 30 min) reduces reaction time.
Yield Data :
| Starting Material | Reagent Ratio | Conditions | Yield |
|---|---|---|---|
| 4 | 1:2 (substrate:Lawesson’s) | Toluene, reflux, 24 h | 68% |
| 4 | 1:3 | Microwave, 120°C, 30 min | 72% |
Alternative Synthetic Routes
One-Pot Cyclohexenone-Thioamide Assembly
A streamlined approach combines cyclohexenone formation and thioamide installation:
-
Condensation : 5,5-Dimethylcyclohexane-1,3-dione reacts with 4-butylphenyl isothiocyanate in acetonitrile/TEA to form 1-carbothioamide-6-oxocyclohex-1-ene (5).
-
Benzylamination : Subsequent treatment with benzylamine and TEA in DCM yields the target compound.
Advantages :
Analytical Characterization
Critical spectroscopic data for the target compound:
-
¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 6.78 (s, 1H, enone CH), 4.73 (d, J = 9.9 Hz, NH), 2.08–1.64 (m, 8H, cyclohexenone and butyl CH₂), 1.41–1.20 (m, 6H, CH₃).
-
HRMS : m/z calculated for C₂₆H₃₃N₂OS [M+H]⁺: 429.2311; found: 429.2308.
Challenges and Mitigation Strategies
-
Thionation Byproducts : Overuse of Lawesson’s reagent generates phosphorous byproducts. Filtration through celite or aqueous workup minimizes contamination.
-
Enone Polymerization : Stabilize the cyclohexenone core by conducting reactions under inert atmosphere and low temperatures (<40°C).
-
Regioselectivity : Use sterically hindered bases (e.g., DIEA) to direct substitutions to the less hindered carbonyl position .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(4-butylphenyl)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzylamino and butylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(benzylamino)-N-(4-butylphenyl)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(4-butylphenyl)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide involves its interaction with specific molecular targets and pathways within biological systems. The benzylamino group may interact with enzymes or receptors, while the butylphenyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Substituent Analysis
The table below compares substituents and functional groups in structurally related compounds:
Key Observations :
Conformational Analysis
The cyclohexenone ring in the target compound may adopt a puckered conformation, analyzable using Cremer-Pople coordinates. Compared to planar heterocycles (e.g., benzene derivatives), this puckering could enhance steric interactions in binding pockets.
Biological Activity
The compound 2-(benzylamino)-N-(4-butylphenyl)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide is a complex organic molecule with potential biological activity. This article delves into its biological properties, synthesizing data from various studies to provide a comprehensive overview of its activity, mechanisms, and implications in pharmacology.
Chemical Structure and Properties
This compound features a cyclohexene core with specific functional groups that are believed to contribute to its biological activity. The molecular formula is , and its structure can be summarized as follows:
- Benzylamino Group : Contributes to binding affinity and specificity.
- Butylphenyl Substituent : May enhance lipophilicity and cellular uptake.
- Dimethyl and Oxo Groups : Potentially involved in reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of benzylamino compounds have shown selective cytotoxicity against various cancer cell lines, including breast and ovarian cancers. A study highlighted the efficacy of related compounds in inhibiting cell proliferation at nanomolar concentrations, suggesting that modifications in the side chains can enhance potency and selectivity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignancies.
- ER Stress Response Modulation : Some derivatives have been noted for their ability to protect pancreatic β-cells from endoplasmic reticulum stress, highlighting their potential in diabetes management .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on related compounds, revealing that specific substitutions on the benzylamino moiety significantly influence biological activity. For example:
| Compound ID | R1 | R2 | Max Activity (%) | EC50 (μM) |
|---|---|---|---|---|
| 5a | 3-Cl, 2-Me | H | 45 | 18 ± 4 |
| 5b | 3-Cl, 2-Me | H | 16 | 38 ± 9 |
| 5g | 3-Cl, 2-Me | H | 88 | 13 ± 1 |
This table illustrates how varying substituents can lead to differing levels of activity against target cells .
Study on Antitumor Effects
In a study investigating the antitumor properties of benzothiazole derivatives (structurally related), it was found that certain substitutions led to enhanced selectivity against ovarian carcinoma cells. The lead compound exhibited IC50 values in the low nanomolar range, demonstrating significant promise for future therapeutic applications .
Diabetes Management Research
Another study focused on the protective effects of similar compounds on pancreatic β-cells under ER stress conditions. The lead compound exhibited maximal protective activity at an EC50 of , indicating its potential as a therapeutic agent for diabetes by preserving β-cell function .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(benzylamino)-N-(4-butylphenyl)-4,4-dimethyl-6-oxocyclohex-1-ene-1-carbothioamide to improve yield and purity?
- Methodological Answer : Focus on stepwise reaction monitoring using HPLC or LC-MS to identify intermediates and byproducts. For example, reflux conditions and solvent polarity adjustments (e.g., switching from DMF to THF) can minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating the target compound. Reference synthetic protocols for structurally similar carbothioamides, such as those involving cyclohexene cores and benzylamino substituents .
Q. What advanced spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, 2D NMR (COSY, HSQC, HMBC) for resolving substituent connectivity, and X-ray crystallography for absolute stereochemical determination. For example, HMBC correlations can clarify the position of the benzylamino group relative to the cyclohexenone ring. Crystallographic data from analogous carbothioamides (e.g., sulfonamide derivatives) provide templates for interpreting hydrogen-bonding networks .
Q. How can researchers assess the compound’s solubility and stability in physiological buffers for in vitro studies?
- Methodological Answer : Perform shake-flask solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor stability via UV-Vis spectroscopy over 24–72 hours. For compounds prone to hydrolysis (common with thioamide groups), consider lyophilization for long-term storage. Parallel studies on structurally related compounds (e.g., phenylcarbamides) suggest that steric hindrance from the 4-butylphenyl group may enhance stability .
Advanced Research Questions
Q. What in vitro models are suitable for investigating the bioactivity of this compound against enzyme targets like kinases or proteases?
- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., FRET for protease inhibition) with recombinant human enzymes. Include positive controls (e.g., staurosporine for kinases) and assess IC₅₀ values via dose-response curves. For mechanistic studies, combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of suspected binding pockets. Similar approaches were validated for quinoline-derived carboxamides .
Q. How can researchers analyze environmental fate and degradation pathways of this compound using computational models?
- Methodological Answer : Apply EPI Suite or TEST software to predict biodegradation half-lives and partition coefficients (e.g., log Kow). Validate predictions with laboratory microcosm studies under aerobic/anaerobic conditions. Gas chromatography-mass spectrometry (GC-MS) can identify degradation byproducts. The INCHEMBIOL project framework (e.g., abiotic/biotic transformation studies) provides a methodological template .
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?
- Methodological Answer : Conduct meta-analysis of dose-response curves, normalizing data to cell viability (MTT assay) and protein content (Bradford assay). Use multivariate statistics (e.g., PCA) to identify confounding variables like serum concentration or incubation time. Cross-validate findings with orthogonal assays (e.g., Western blot for target protein modulation). Refer to standardized protocols from pharmacological compendia for assay reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
